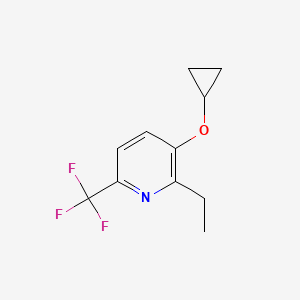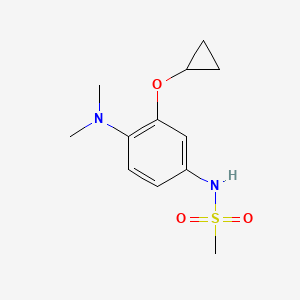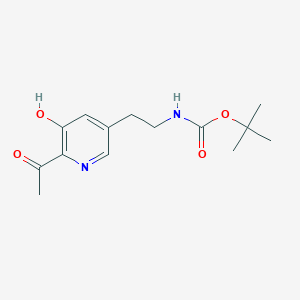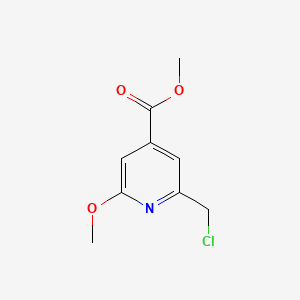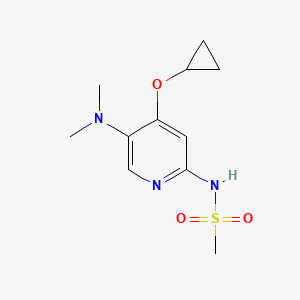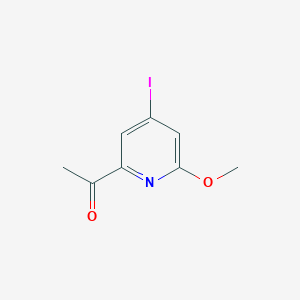
2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and an N-methylisonicotinamide moiety. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor in drug development.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butyl-5-cyclopropoxy-N-methylisonicotinamide: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
2-Tert-butyl-5-cyclopropoxy-N,N-dimethylaniline: Contains a dimethylamino group instead of the N-methylisonicotinamide moiety.
Uniqueness
2-Tert-butoxy-5-cyclopropoxy-N-methylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-12-7-10(13(17)15-4)11(8-16-12)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17) |
Clave InChI |
TZCZEYXVXKGIFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC=C(C(=C1)C(=O)NC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



